molecular formula C12H11N5O2 B13888305 Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate

Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate

Katalognummer: B13888305
Molekulargewicht: 257.25 g/mol
InChI-Schlüssel: YNZHMKAGUYHHSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate typically involves a multi-step process. One common method includes the use of click chemistry, which is known for its efficiency and eco-friendliness. The process often starts with the preparation of the ethynylpyridine derivative, followed by the formation of the tetrazole ring through a cycloaddition reaction. The final step involves esterification to obtain the ethyl acetate derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This binding can inhibit or activate the target, leading to various biological effects. The ethynyl and pyridine moieties can also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate: Known for its unique combination of tetrazole and ethynylpyridine moieties.

    Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]propanoate: Similar structure but with a propanoate ester group.

    Methyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate: Similar structure but with a methyl ester group.

Uniqueness

Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate stands out due to its specific combination of functional groups, which can provide unique chemical reactivity and biological activity. The presence of both the ethynyl and pyridine moieties can enhance its binding affinity to specific targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H11N5O2

Molekulargewicht

257.25 g/mol

IUPAC-Name

ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C12H11N5O2/c1-3-9-5-10(7-13-6-9)12-14-16-17(15-12)8-11(18)19-4-2/h1,5-7H,4,8H2,2H3

InChI-Schlüssel

YNZHMKAGUYHHSR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1N=C(N=N1)C2=CN=CC(=C2)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.